molecular formula C10H13Cl2NO2S B5796628 3,4-dichloro-N,N-diethylbenzenesulfonamide

3,4-dichloro-N,N-diethylbenzenesulfonamide

Cat. No.: B5796628
M. Wt: 282.19 g/mol
InChI Key: DKKCJDQQAVBDIE-UHFFFAOYSA-N
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Description

3,4-dichloro-N,N-diethylbenzenesulfonamide: is an organic compound with the molecular formula C10H13Cl2NO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions, and the sulfonamide nitrogen is substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N,N-diethylbenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of more efficient solvents, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-dichloro-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include substituted benzenesulfonamides.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include amines.

Scientific Research Applications

Chemistry: 3,4-dichloro-N,N-diethylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: While not a drug itself, this compound can be used in medicinal chemistry for the development of new pharmaceuticals. It can serve as a building block for the synthesis of compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N,N-diethylbenzenesulfonamide depends on its specific application. In general, the compound can interact with biological molecules through its sulfonamide group, which can form hydrogen bonds and other interactions with proteins and enzymes. The chlorine atoms on the benzene ring can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3,4-dichlorobenzenesulfonamide: Lacks the diethyl substitution on the sulfonamide nitrogen.

    N,N-diethylbenzenesulfonamide: Lacks the chlorine substitution on the benzene ring.

    3,5-dichloro-N,N-diethylbenzenesulfonamide: Has chlorine atoms at the 3 and 5 positions instead of 3 and 4.

Uniqueness: 3,4-dichloro-N,N-diethylbenzenesulfonamide is unique due to the specific positioning of the chlorine atoms and the diethyl substitution on the sulfonamide nitrogen

Properties

IUPAC Name

3,4-dichloro-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKCJDQQAVBDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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